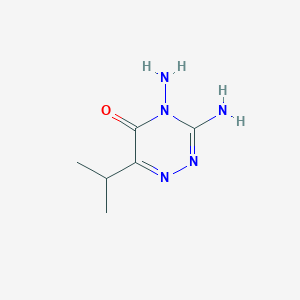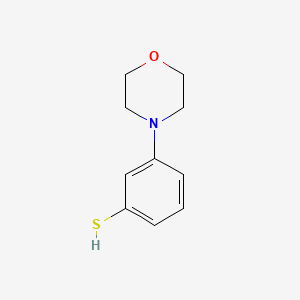
3-Morpholinobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholinobenzenethiol: is an organic compound that features a morpholine ring attached to a benzene ring with a thiol group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzenethiol typically involves the introduction of a morpholine ring to a benzene derivative followed by the addition of a thiol group. One common method involves the reaction of 3-chlorobenzenethiol with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 3-Morpholinobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: 3-Morpholinobenzenethiol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of thiol groups with proteins and other biomolecules. It may also be used in the development of thiol-based inhibitors for various enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes or proteins. Its morpholine ring can enhance the solubility and bioavailability of drug candidates.
Industry: In industrial applications, this compound can be used as a corrosion inhibitor, stabilizer, or additive in various chemical processes.
作用機序
The mechanism of action of 3-Morpholinobenzenethiol involves its interaction with thiol groups in proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological targets.
類似化合物との比較
4-Morpholinobenzenethiol: Similar structure but with the thiol group at the fourth position.
2-Morpholinobenzenethiol: Thiol group at the second position.
3-Morpholinobenzenesulfonic acid: Sulfonic acid group instead of a thiol group.
Uniqueness: 3-Morpholinobenzenethiol is unique due to the specific positioning of the morpholine ring and thiol group, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C10H13NOS |
|---|---|
分子量 |
195.28 g/mol |
IUPAC名 |
3-morpholin-4-ylbenzenethiol |
InChI |
InChI=1S/C10H13NOS/c13-10-3-1-2-9(8-10)11-4-6-12-7-5-11/h1-3,8,13H,4-7H2 |
InChIキー |
KYKPVPGAFFFQLR-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC(=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)
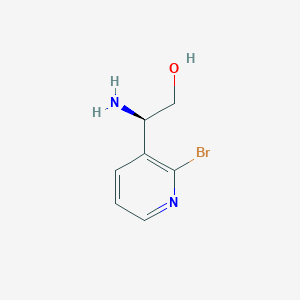
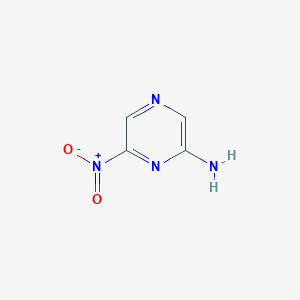
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
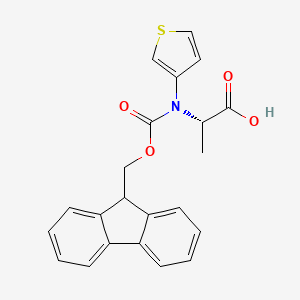

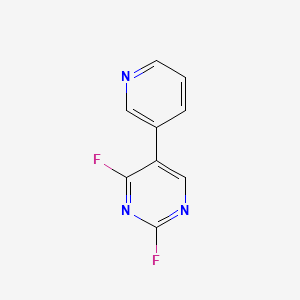
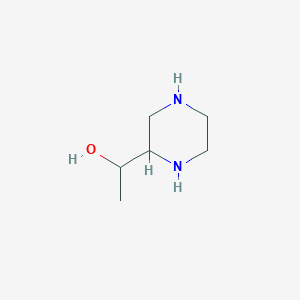
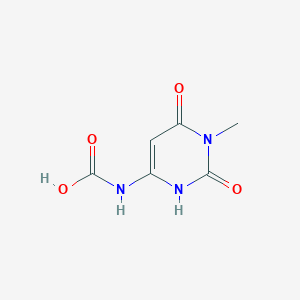

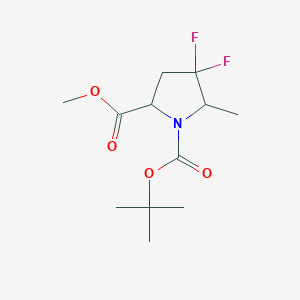
![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
